フェノチアジン-10-プロピオニトリル

概要

説明

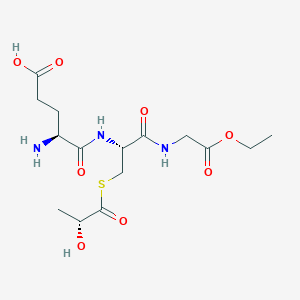

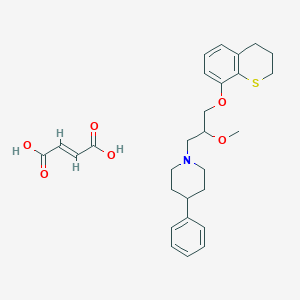

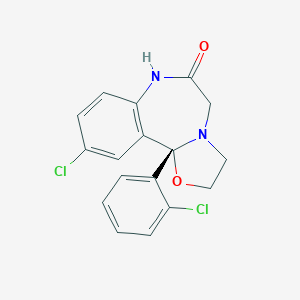

10-(2-Cyanoethyl)phenothiazine is a derivative of phenothiazine, a tricyclic compound with a diverse range of applications, particularly in psychiatry as tranquilizers and neuroleptics . The molecule is characterized by its unique structure, which allows for various chemical reactions and interactions, making it a valuable compound in chemical analysis and drug design.

Synthesis Analysis

The synthesis of phenothiazine derivatives, including 10-(2-Cyanoethyl)phenothiazine, often involves reactions with various reagents. For instance, the reaction of phenothiazine with dialkoxyphosphoryl or chlorosulfenyl isocyanide dichlorides yields 10-cyanophenothiazine . Additionally, 10-(chloroacetyl)phenothiazine can react with NaNHCN to produce N,N-bis[2'-(10-phenothiazinyl)-2'-oxoethyl]cyanamide, which further reacts to form various derivatives .

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives has been examined using techniques such as X-ray diffraction. For example, the structure of S-methyl-N-diisopropoxythiophosphoryl-(10-phenothiazinyl)isothioformamide, a related compound, was found to have a Z-configuration with a dihedral angle of 125.7° between the benzene rings of the phenothiazine fragment . This structural information is crucial for understanding the reactivity and interactions of the molecule.

Chemical Reactions Analysis

Phenothiazine derivatives undergo various chemical reactions. The addition of dialkyldithiophosphoric acids to the C≡N bond of 10-cyanophenothiazine leads to rearrangement and formation of different products, including 10-[N'-(dialkoxythiophosphoryl)thiocarbamoyl]phenothiazines . These compounds can further decompose or react with alkyl halides to form stable isothioformamides . The reactivity of the C≡N bond and the presence of substituents like the cyanoethyl group play a significant role in these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenothiazine derivatives are influenced by their structure. They exhibit valuable analytical properties due to their ease of oxidation in acidic media and their ability to form well-defined ion-association complexes . The spectral properties, such as UV and fluorescence spectra, are affected by the type of substituents present on the phenothiazine core . These properties are essential for the utilization of phenothiazine derivatives in chemical analysis and as reagents in various analytical methods.

科学的研究の応用

色素増感太陽電池(DSSCs):フェノチアジン-10-プロピオニトリルは、DSSCsの活性層として機能し、光吸収と電子移動効率を向上させます。

ペロブスカイト太陽電池(PSCs):PSCsでは、フェノチアジン-10-プロピオニトリルは、電荷輸送と安定性の向上に貢献し、デバイス性能の向上につながります。

有機太陽電池(OSCs):この化合物は、OSCsで光活性材料として機能し、太陽光を効率的に電気に変換します。

有機発光ダイオード(OLEDs):フェノチアジン-10-プロピオニトリル誘導体は、優れたエレクトロルミネッセンス特性を示し、OLEDに適しています。

有機電界効果トランジスタ(OFETs):半導体材料として、フェノチアジン-10-プロピオニトリルはOFETに貢献し、電子スイッチングと増幅を可能にします。

ケモセンシング:特定の分析物に対する感度により、化学センシングと検出の用途で利用できます。

酸化還元特性と電気化学的用途

フェノチアジン-10-プロピオニトリルの酸化還元活性は、電気化学センサー、電池、スーパーキャパシタで価値があります。

要約すると、フェノチアジン-10-プロピオニトリルの汎用性は、太陽エネルギー変換から生物医学的用途まで、さまざまな分野にわたります。 研究者は、将来のイノベーションのために、構造と特性の関係を重視し、新しい機能化構造を設計することで、その可能性を探求し続けています . ご不明な点がございましたら、お気軽にお問い合わせください! 😊

作用機序

Target of Action

Phenothiazine-10-propionitrile primarily targets the Androgen receptor . The Androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

Phenothiazines, the class of compounds to which it belongs, are known to inhibit dopamine, histamine, serotonin, acetylcholine, and α-adrenergic receptors . This broad spectrum of inhibition results in diverse effects and side-effect profiles .

Biochemical Pathways

Phenothiazine derivatives, including Phenothiazine-10-propionitrile, affect various biochemical pathways. They have been reported to inhibit calmodulin and protein kinase C , leading to an anti-proliferative effect . They also inhibit the transport function of P-glycoprotein , reversing multidrug resistance .

Pharmacokinetics

Phenothiazines, in general, are known to have complex pharmacokinetics, with their absorption, distribution, metabolism, and excretion varying significantly based on their specific chemical structure .

Result of Action

The molecular and cellular effects of Phenothiazine-10-propionitrile’s action are diverse due to its broad range of targets. Its inhibition of various receptors can lead to a range of effects, from neuroleptic action to antimicrobial effects . In addition, its inhibition of calmodulin and protein kinase C can lead to anti-proliferative effects .

Action Environment

The action of Phenothiazine-10-propionitrile can be influenced by environmental factors. For instance, in a biological environment, Phenothiazines can act as antioxidants in the presence of hydroxyl and hydroperoxyl radicals . .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Phenothiazine-10-propionitrile, like other phenothiazines, exhibits intriguing photophysical and redox properties . It has been shown to participate in photocatalytic oxidative coupling reactions of amines

Cellular Effects

Phenothiazines, including Phenothiazine-10-propionitrile, have been reported to have significant antimicrobial effects, enhancing the bactericidal function of macrophages and inhibiting efflux pumps . They can also eliminate bacterial resistance plasmids and destroy bacteria by their membrane-destabilizing effect .

Molecular Mechanism

Phenothiazine-10-propionitrile, like other phenothiazines, exhibits reversible redox behavior and maintains a strong excited-state reduction potential . It can efficiently catalyze the oxidative coupling of amines to imines under visible-light irradiation

Metabolic Pathways

Phenothiazine-10-propionitrile, like other phenothiazines, is likely to be metabolized through various pathways. Phenothiazines have been reported to undergo S-oxidation, aromatic hydroxylation, and N-dealkylation .

Transport and Distribution

Phenothiazines are known to be highly protein-bound and have a large volume of distribution .

特性

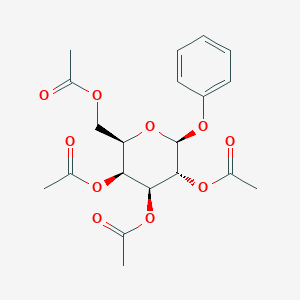

IUPAC Name |

3-phenothiazin-10-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2S/c16-10-5-11-17-12-6-1-3-8-14(12)18-15-9-4-2-7-13(15)17/h1-4,6-9H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDIIBWHOHWIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30281406 | |

| Record name | 10-(2-Cyanoethyl)phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1698-80-2 | |

| Record name | Phenothiazine-10-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenothiazine-10-propionitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-(2-Cyanoethyl)phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30281406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the impact of crystal packing on the structure of Phenothiazine-10-propionitrile?

A1: Research shows that Phenothiazine-10-propionitrile exhibits a consistent dihedral angle between the two planes of its o-phenylene rings, regardless of variations in its solid-state packing patterns. [, ] This was observed by comparing the crystal structures of Phenothiazine-10-propionitrile and a chemically similar molecule, Phenothiazine-10-propionic acid. Despite their different packing arrangements, both molecules displayed the same dihedral angle, suggesting that this structural feature is likely an intrinsic property of the molecule rather than being significantly influenced by crystal packing forces. []

Q2: What is the crystal structure of Phenothiazine-10-propionitrile?

A2: Phenothiazine-10-propionitrile crystallizes in the centrosymmetric monoclinic space group P21/n. [] Its unit cell dimensions are: a = 5.785(1)Å, b = 15.427(3)Å, c = 14.497(4)Å, and β = 92.50(1)°. [] The unit cell contains four molecules (Z = 4). [] The dihedral angle between the two planes of the o-phenylene rings is 135.4(3)°, and the C-S-C angle within the folded heterocyclic ring is 97.8(7)°. [] The average C-S bond length is 1.76(1)Å. []

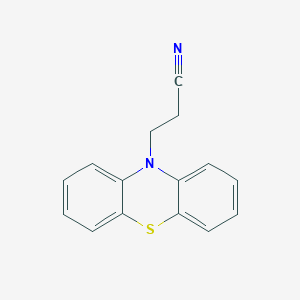

Q3: How is deuterium-labelled Chlorpromazine synthesized using Phenothiazine-10-propionitrile?

A3: Phenothiazine-10-propionitrile, also known as 10-(2-Cyanoethyl)phenothiazine, serves as a valuable starting material in the synthesis of deuterium-labelled Chlorpromazine and its metabolites. [] This approach circumvents the challenge of directly attaching the aliphatic side-chain to the tricyclic system. By utilizing Phenothiazine-10-propionitrile, the carbon skeleton of the side chain is already in place before introducing the deuterium label. [] This method allows for the efficient synthesis of Chlorpromazine-d2 and its metabolites with high isotopic purity (>95%). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

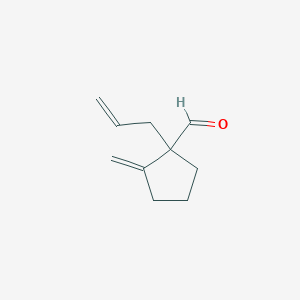

![3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B133713.png)

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)